2,2'-(Octadec-9-enylimino)bisethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> ABS; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25307-17-9 |

|---|---|

Molecular Formula |

C22H45NO2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3 |

InChI Key |

BITAPBDLHJQAID-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCN(CCO)CCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(CCO)CCO |

Other CAS No. |

25307-17-9 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

2,2'-(Octadec-9-enylimino)bisethanol CAS number 25307-17-9

An In-Depth Technical Guide to 2,2'-(Octadec-9-enylimino)bisethanol (CAS: 25307-17-9)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile tertiary amine derivative with significant applications across multiple scientific and industrial domains. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanisms of action, and practical applications, with a focus on the causality behind its functional efficacy.

Core Chemical Identity and Physicochemical Profile

This compound, also known by synonyms such as Bis(2-Hydroxyethyl)Oleylamine and PEG-2 Oleamine, is an organic compound with the CAS number 25307-17-9.[1][2][3] Its molecular structure is foundational to its wide-ranging utility, particularly as a nonionic or cationic surfactant depending on the pH.[4] The molecule's architecture features a long, hydrophobic C18 unsaturated alkyl chain (oleyl group) and a hydrophilic head composed of a tertiary amine with two hydroxyethyl groups.[2][5] This amphiphilic nature—possessing both water-loving (hydrophilic) and oil-loving (hydrophobic) characteristics—is the primary driver of its surface-active properties.[2][5]

The compound is typically a light yellow, viscous liquid at room temperature.[1][6] Its high boiling point and low vapor pressure are indicative of its thermal stability, a crucial attribute for formulations and processes requiring elevated temperatures.[1][3]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 25307-17-9 | [2][3] |

| Molecular Formula | C₂₂H₄₅NO₂ | [1][2][3][7] |

| Molecular Weight | 355.6 g/mol | [1][2][6][7] |

| Appearance | Light yellow viscous liquid/paste | [1][6][7] |

| Density | ~0.917 g/cm³ | [1][3] |

| Boiling Point | 480.5°C at 760 mmHg | [1][3] |

| Flash Point | 202.6°C | [1][3] |

| Water Solubility | 5.9 mg/L at 23°C | [3][8] |

| Vapor Pressure | 3.0 x 10⁻¹¹ mmHg at 25°C | [1][3] |

| LogP | 5.31 | [1][3] |

| Purity (Typical Assay) | ≥98.0% | [6] |

Molecular Structure and Mechanistic Insights

The functionality of this compound is dictated by its distinct molecular domains.

-

Hydrophobic Tail: The octadec-9-enyl group is a long hydrocarbon chain derived from oleic acid. This nonpolar tail seeks to avoid aqueous environments and readily interacts with oils, greases, and other nonpolar substances.

-

Hydrophilic Head: The bis(2-hydroxyethyl)amino group is polar. The two hydroxyl (-OH) groups can form hydrogen bonds with water, conferring water solubility. The tertiary amine nitrogen atom can be protonated in acidic conditions, imparting a positive charge and cationic surfactant properties.

This duality allows the molecule to align itself at oil-water interfaces, reducing the interfacial tension and enabling the formation of stable emulsions.

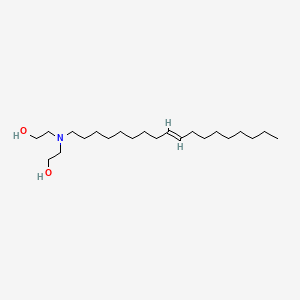

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

Commercial production of this compound has been achieved, making it readily available from various chemical suppliers.[3][9][10] One common laboratory-scale synthesis method involves the nucleophilic substitution reaction between an oleyl-derived halide and diethanolamine. This approach provides a direct and efficient route to the target molecule.

Protocol: Synthesis from 1-Bromo-9-octadecene and Diethanolamine

This protocol is a self-validating system; the reaction's completion can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The final product's identity is then confirmed through standard analytical techniques.

Materials:

-

1-Bromo-9-octadecene (0.02 mol)

-

Diethanolamine (0.05 mol)

-

Sodium Bicarbonate (NaHCO₃) (0.04 mol)

-

Deionized Water

-

Argon or Nitrogen gas supply

-

Silica gel for column chromatography

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, combine 1-bromo-9-octadecene (0.02 mol), diethanolamine (0.05 mol), and 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Initiate Reflux: Heat the mixture to reflux with continuous stirring.

-

Base Addition: Over a period of 8 hours, add a solution of sodium bicarbonate (0.04 mol in 10 mL of water) dropwise to the refluxing mixture. The bicarbonate neutralizes the hydrobromic acid byproduct, driving the reaction to completion.

-

Reaction Completion: After the addition is complete, continue to reflux and stir for an additional 2 hours.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the water under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is purified by silica gel column chromatography to yield the final product as a light yellow viscous liquid.[11]

Caption: Workflow for the synthesis of this compound.

Core Applications and Mechanisms

The compound's amphiphilic properties make it a highly effective and versatile agent in numerous applications.[2]

Industrial Surfactant and Emulsifier

As a surfactant, its primary function is to reduce the surface tension between two liquids or between a liquid and a solid.[1][12] This makes it an excellent emulsifying, dispersing, wetting, and solubilizing agent.[4][7][12]

-

Agrochemicals: It is used to emulsify active ingredients in pesticide formulations, ensuring stable mixtures and effective application.[4][6]

-

Textiles and Leather: It acts as a dye-leveling agent, fabric softener, and antistatic agent.[4][7][12][13]

-

Paints and Coatings: It serves as a dispersing agent for pigments.[12][13]

-

Petroleum and Metalworking: It is used as a corrosion inhibitor and lubricant additive.[6][13][14]

Caption: Surfactant molecules stabilizing an oil-in-water emulsion.

Personal Care and Cosmetics

In cosmetic formulations, it functions as an emulsifier to stabilize products like creams and lotions, ensuring that oil and water components do not separate.[2] Its mild nature makes it suitable for personal care applications.[2]

Advanced Drug Delivery Systems

For drug development professionals, the most compelling application lies in its potential as a penetration enhancer for transdermal drug delivery. Its structure is particularly relevant to the formulation of ethosomes , which are lipid vesicles containing ethanol.[15][16][17]

Mechanism of Enhanced Skin Penetration:

-

Ethanolic Effect: The hydroxyethyl groups on the molecule, akin to ethanol in ethosomes, can interact with and disrupt the highly ordered lipid bilayer of the stratum corneum, the skin's primary barrier. This fluidizes the lipids, increasing their permeability.[17][18]

-

Amphiphilic Carrier Effect: The compound's surfactant properties allow it to encapsulate or associate with drug molecules (both hydrophilic and lipophilic).[5][18]

-

Vesicular Penetration: As part of a larger lipid vesicle, it can help the entire carrier to deform and squeeze through the now-fluidized intercellular pathways of the stratum corneum, delivering the drug payload to deeper skin layers.[18]

This dual mechanism suggests that this compound could be a key excipient in developing more effective topical and transdermal therapies, potentially increasing drug bioavailability with minimal skin irritation.[1][18]

Caption: Mechanism of enhanced transdermal drug delivery.

Toxicological Profile and Safety Protocols

While versatile, this compound is a hazardous chemical that requires careful handling.

Human Health Hazards:

Environmental Hazards:

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. |

| H410 | Very toxic to aquatic life with long lasting effects. |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

| Source:[8][19] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing.[19]

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place away from incompatible materials.[6][19]

-

Spill Response: In case of a spill, contain the leakage and collect it with an inert absorbent material. Prevent entry into waterways.[19]

Conclusion

This compound is a high-value specialty chemical whose utility is directly derived from its elegant amphiphilic design. Its efficacy as a surfactant has cemented its role in numerous industrial processes. For the scientific and pharmaceutical communities, its most promising frontier is in the realm of advanced drug delivery, where its ability to modulate the skin barrier offers a tangible pathway to enhancing the efficacy of topical and transdermal therapies. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in research and development.

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- This compound - Vulcanchem. (n.d.). Vulcanchem.

- Application of Surfactants - Fatty Amine Ethoxylates - Rimpro India. (n.d.). Rimpro India.

- This compound: Technical Overview & Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd..

- Fatty Amine Ethoxylate Manufacturer & Supplier in India - Pharcos Speciality Chemicals. (n.d.). Pharcos Speciality Chemicals.

- This compound - Smolecule. (2024, April 14). Smolecule.

- CAS 25307-17-9 this compound - Surfactant / Alfa Chemistry. (n.d.). Alfa Chemistry.

- This compound - LookChem. (n.d.). LookChem.

- Fatty Amine Ethoxylates - Surten. (n.d.). Surten.

- Looking for a custom fatty amine ethoxylate? (2017, June 21). Ethox Chemicals.

- Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers. (n.d.). Venus Ethoxyethers.

- 25307-17-9(this compound) Product Description - ChemicalBook. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - CORMEN s.r.o. (n.d.). CORMEN s.r.o..

- Safety data sheet - BASF. (n.d.). BASF.

- epos-SDB 2023.0. (n.d.). epos-SDB.

- Safety Data Sheet - CymitQuimica. (2021, March 22). CymitQuimica.

- This compound - ChemicalBook. (n.d.). ChemicalBook.

- Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem. (n.d.). PubChem.

- This compound | 25307-17-9 - ChemicalBook. (2025, July 4). ChemicalBook.

- SAFETY DATA SHEET New Image - Autosmart International. (n.d.). Autosmart International.

- This compound - Hangzhou Shanyi Biotechnology Co., Ltd. (n.d.). Hangzhou Shanyi Biotechnology Co., Ltd..

- CAS 25307-17-9: 2,2′-(9-Octadecen-1-ilimino)bis[etanol] - CymitQuimica. (n.d.). CymitQuimica.

- What is the synthesis method of this compound? - FAQ - Guidechem. (n.d.). Guidechem.

- octadec-9-enylimino)bisethanol - GCIS-ChemRadar. (n.d.). GCIS-ChemRadar.

-

Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International journal of molecular sciences, 19(12), 3806. [Link]. Available at: [Link]

- Liposomes with an Ethanol Fraction as an Application for Drug Delivery. (2018, November 23). ResearchGate.

- Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus. (2025, August 6). ResearchGate.

- Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions. (2025, April 29). PMC - PubMed Central.

- Liposomes with an Ethanol Fraction as an Application for Drug Delivery. (2018, November 29). MDPI.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound (25307-17-9) for sale [vulcanchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. blog.ethox.com [blog.ethox.com]

- 5. Buy this compound | 25307-17-9 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. This compound | 25307-17-9 [m.chemicalbook.com]

- 9. This compound | 25307-17-9 [chemicalbook.com]

- 10. This compound, CasNo.25307-17-9 Hangzhou Shanyi Biotechnology Co., Ltd. China (Mainland) [hzsahnyi.lookchem.com]

- 11. Page loading... [guidechem.com]

- 12. Application of Surfactants - Fatty Amine Ethoxylates [rimpro-india.com]

- 13. Fatty Amine Ethoxylate Manufacturer & Supplier in India | Pharcos [pharcos.co.in]

- 14. Fatty Amine Ethoxylates | Stearyl, Oleyl, Coco Amine | Venus Ethoxyethers [venus-goa.com]

- 15. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cormen.cz [cormen.cz]

An In-depth Technical Guide to 2,2'-(Octadec-9-enylimino)bisethanol: Structure, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 2,2'-(Octadec-9-enylimino)bisethanol, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document synthesizes established knowledge with practical insights to serve as a valuable resource for those interested in the utility of this amphiphilic molecule.

Introduction and Molecular Overview

This compound, also known by synonyms such as Bis(2-Hydroxyethyl)Oleylamine and N-Oleyldiethanolamine, is a cationic surfactant with a unique molecular architecture that underpins its diverse applications.[1][2][3] Its structure is characterized by a long, unsaturated hydrocarbon tail derived from oleic acid, which imparts significant hydrophobicity, and a polar headgroup consisting of a tertiary amine with two hydroxyethyl substituents, which provides hydrophilicity.[4] This amphiphilic nature is the primary driver of its functionality as a surfactant, emulsifier, and, of particular interest to the pharmaceutical sciences, a skin penetration enhancer.[4][5]

The presence of a tertiary amine and hydroxyl groups also offers reactive sites for further chemical modification, suggesting potential for its use in more complex molecular constructs and bioconjugation applications.[4] This guide will delve into the technical details of this molecule, providing a foundational understanding for its application in research and development.

Physicochemical and Structural Properties

The physical and chemical properties of this compound are dictated by its molecular structure. It is typically supplied as a light yellow, viscous liquid.[6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 25307-17-9 | [3][7][8] |

| Molecular Formula | C22H45NO2 | [7][8] |

| Molecular Weight | 355.60 g/mol | [7][8] |

| IUPAC Name | 2-[2-hydroxyethyl-(octadec-9-enyl)amino]ethanol | [3] |

| Boiling Point | 480.5 °C at 760 mmHg | [6][7] |

| Density | 0.917 g/cm³ | [6][7] |

| Flash Point | 202.6 °C | [6][7] |

| Water Solubility | 5.9 mg/L at 23 °C | [4][7] |

| LogP | 5.31050 | [7] |

graph Molecular_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the oleyl chain C1 [label="CH3", pos="0,0!"]; C2 [label="CH2", pos="1,0!"]; C3 [label="CH2", pos="2,0!"]; C4 [label="CH2", pos="3,0!"]; C5 [label="CH2", pos="4,0!"]; C6 [label="CH2", pos="5,0!"]; C7 [label="CH2", pos="6,0!"]; C8 [label="CH2", pos="7,0!"]; C9 [label="CH", pos="8,0.5!"]; C10 [label="CH", pos="9,-0.5!"]; C11 [label="CH2", pos="10,0!"]; C12 [label="CH2", pos="11,0!"]; C13 [label="CH2", pos="12,0!"]; C14 [label="CH2", pos="13,0!"]; C15 [label="CH2", pos="14,0!"]; C16 [label="CH2", pos="15,0!"]; C17 [label="CH2", pos="16,0!"]; C18 [label="CH2", pos="17,0!"];

// Node for the Nitrogen atom N [label="N", pos="18,0!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

// Nodes for the bisethanol group C19 [label="CH2", pos="19,0.5!"]; C20 [label="CH2", pos="20,0.5!"]; O1 [label="OH", pos="21,0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C21 [label="CH2", pos="19,-0.5!"]; C22 [label="CH2", pos="20,-0.5!"]; O2 [label="OH", pos="21,-0.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Edges for the oleyl chain C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10 [style=double]; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18;

// Edge connecting the oleyl chain to Nitrogen C18 -- N;

// Edges for the bisethanol group N -- C19; C19 -- C20; C20 -- O1; N -- C21; C21 -- C22; C22 -- O2; }

Caption: Molecular structure of this compound.

Synthesis and Characterization

Synthesis Protocols

Several synthetic routes to this compound have been described. A prevalent method involves the reaction of 1-bromo-9-octadecene with diethanolamine.[9] Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 0.1 mol of 1-bromo-9-octadecene, 0.1 mol of diethanolamine, and anhydrous sodium carbonate.

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask to serve as the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 8 hours with continuous stirring under a nitrogen atmosphere.

-

Work-up: After the reaction is complete, partially evaporate the ethanol. Centrifuge the mixture to remove any residual solid (sodium carbonate and sodium bromide).

-

Purification: Evaporate the remaining ethanol under normal pressure. Subsequently, remove any unreacted starting materials under reduced pressure.

-

Final Product: Upon cooling, the final product, this compound, is obtained as a light yellow viscous liquid.[9]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oleyl chain, including a triplet for the terminal methyl group (~0.9 ppm), a broad multiplet for the methylene protons (~1.2-1.4 ppm), signals for the allylic protons (~2.0 ppm), and a multiplet for the vinylic protons of the double bond (~5.3 ppm). The diethanolamine moiety would exhibit signals for the methylene groups adjacent to the nitrogen and oxygen atoms, likely in the range of 2.5-3.7 ppm. The hydroxyl protons would appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the oleyl chain, with the vinylic carbons appearing around 130 ppm. The carbons of the hydroxyethyl groups would be expected in the 50-60 ppm range.

-

FTIR: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹, a C=C stretching vibration around 1650 cm⁻¹, and a broad O-H stretching band in the region of 3300-3500 cm⁻¹. C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (355.60 g/mol ). Fragmentation patterns would likely involve cleavage of the C-N bonds and loss of the hydroxyethyl groups.

Applications in Drug Development

The amphiphilic nature of this compound makes it a molecule of interest in pharmaceutical formulations, primarily as a surfactant and a penetration enhancer for transdermal drug delivery.[4]

Surfactant Properties and Critical Micelle Concentration (CMC)

As a surfactant, this compound can reduce the surface tension between immiscible phases, making it useful for creating and stabilizing emulsions.[4] A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[10]

Mechanism of Action as a Skin Penetration Enhancer

One of the most promising applications of this compound in drug development is its role as a chemical penetration enhancer for transdermal drug delivery.[5] The outermost layer of the skin, the stratum corneum, presents a formidable barrier to the absorption of many drugs due to its highly organized, lipid-rich structure. Chemical penetration enhancers act by transiently and reversibly disrupting this barrier, thereby facilitating the passage of drug molecules.

The proposed mechanism of action for this compound as a penetration enhancer is analogous to that of other long-chain fatty amines and oleic acid. The long, hydrophobic oleyl tail can intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the highly ordered packing of the intercellular lipids, creating more fluid domains through which a drug can more readily diffuse. The hydrophilic headgroup would remain oriented towards the aqueous environment. This disruption of the lipid lamellae is a key mechanism for enhancing the permeation of hydrophobic drugs.[5]

Caption: Proposed mechanism of skin penetration enhancement.

Safety and Toxicology

For any compound being considered for use in drug development, a thorough understanding of its safety and toxicological profile is paramount. While comprehensive toxicological data for this compound is limited, information can be gleaned from safety data sheets for ethoxylated oleylamines and studies on closely related compounds.

Ethoxylated oleylamines are generally described as being irritating to the skin and eyes and may be toxic by ingestion, inhalation, and skin absorption. It is recommended to handle this compound in a well-ventilated area, avoiding contact with skin and eyes, and using appropriate personal protective equipment.

A 90-day oral toxicity study conducted in rats with bis(2-hydroxyethyl)oleylamine (a closely related, if not identical, compound) established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg of body weight per day. This study provides a crucial starting point for assessing the systemic toxicity of this substance.

It is important to note that some sources indicate that this compound has shown minimal irritation and cytotoxicity in animal studies, particularly in the context of its use as a penetration enhancer.[5] However, without access to the specific study data, these claims should be interpreted with caution. Further in vitro cytotoxicity and skin irritation studies would be necessary to fully characterize its safety profile for topical applications in drug delivery.

Conclusion

This compound is a versatile amphiphilic molecule with a well-defined structure that imparts useful physicochemical properties. Its synthesis is achievable through established chemical routes, and its characteristics can be predicted using standard spectroscopic techniques. The primary interest for drug development professionals lies in its potential as a skin penetration enhancer, a role it is thought to fulfill by disrupting the lipid organization of the stratum corneum. While a comprehensive toxicological profile is not yet fully established, preliminary data suggests a manageable safety profile, although further investigation is warranted. As with any excipient, a thorough evaluation of its properties and safety is essential for its successful application in pharmaceutical formulations.

References

-

ChemIDplus. (n.d.). Oleylamine, ethoxylated. U.S. National Library of Medicine. Retrieved from [Link]

-

PCC Group. (n.d.). Diethanolamine. Retrieved from [Link]

-

PubChem. (n.d.). Diethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]

-

The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). Retrieved from [Link]

-

Swadesh India Chemical Pvt Ltd. (n.d.). OLEYL AMINE ETHOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chevron. (2025, April 21). Safety Data Sheet. Retrieved from [Link]

-

Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Oleylamine. Retrieved from [Link]

-

Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. (n.d.). Retrieved from [Link]

-

STPP Group. (n.d.). Coconut Diethanolamide | Multipurpose Nonionic Surfactant. Retrieved from [Link]

Sources

- 1. SID 135020627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 25307-17-9 [smolecule.com]

- 5. innospk.com [innospk.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 25307-17-9 [chemicalbook.com]

- 8. Oleylamine | C18H37N | CID 5356789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. ETHOXYLATED OLEYLAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2,2'-(Octadec-9-enylimino)bisethanol

Abstract

This technical guide provides a comprehensive exploration of the core mechanisms of action of 2,2'-(Octadec-9-enylimino)bisethanol (CAS No. 25307-17-9), a cationic surfactant with significant applications in pharmaceutical and cosmetic formulations. This document, intended for researchers, scientists, and drug development professionals, synthesizes current understanding of its function as both a skin penetration enhancer and an antimicrobial agent. We will delve into the physicochemical properties that underpin its activity, propose detailed molecular mechanisms of interaction with biological membranes, and provide robust, field-proven experimental protocols for the validation and further investigation of these actions. Our approach is grounded in established scientific principles of surfactant science and membrane biophysics, offering a causal framework for experimental design and data interpretation.

Introduction: Unveiling the Molecular Architecture and Physicochemical Profile

This compound, also known by its synonym Bis(2-Hydroxyethyl)Oleylamine, is an amphiphilic molecule featuring a long hydrophobic octadec-9-enyl (oleyl) tail and a hydrophilic headgroup composed of a tertiary amine with two hydroxyethyl substituents.[1] This unique structure confers upon it the properties of a cationic surfactant, enabling it to modulate interfacial tension and interact with biological membranes.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25307-17-9 | [1] |

| Molecular Formula | C22H45NO2 | [1] |

| Molecular Weight | 355.6 g/mol | [1] |

| Appearance | Pale yellow viscous liquid | [1] |

| LogP (Octanol/Water Partition Coefficient) | 6.8 | [1] |

| Solubility | Soluble in polar solvents; forms stable emulsions in water | [1] |

The pronounced lipophilicity, indicated by a high LogP value, coupled with its cationic nature at physiological pH, are the primary drivers of its biological activity. These characteristics facilitate its partitioning into the lipid-rich environments of the stratum corneum and microbial cell membranes.

Core Mechanism of Action: A Dual Modality

The mechanism of action of this compound is multifaceted, primarily revolving around its ability to disrupt the organized structure of lipid bilayers. This manifests in two key applications: as a skin penetration enhancer and as an antimicrobial agent.

Skin Penetration Enhancement: Fluidizing the Stratum Corneum Barrier

The stratum corneum (SC), the outermost layer of the epidermis, presents a formidable barrier to the permeation of exogenous substances. This barrier function is principally attributed to its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a highly organized lipid matrix (mortar). The proposed mechanism by which this compound enhances skin penetration involves the disruption of this lipid matrix.[4][5]

-

Electrostatic Interaction and Intercalation: The positively charged headgroup of the molecule is believed to interact with the negatively charged components of the SC, such as ceramides and fatty acids. This initial electrostatic attraction facilitates the insertion of the hydrophobic oleyl tail into the lipid lamellae.

-

Disruption of Lipid Packing: The bulky and kinked structure of the oleyl chain, due to the cis-double bond, perturbs the highly ordered, crystalline-like arrangement of the SC lipids. This increases the fluidity of the lipid bilayer, creating transient pores and increasing the free volume within the membrane.[4][6][7][8]

-

Enhanced Permeability: This fluidization of the lipid matrix reduces the diffusional resistance of the stratum corneum, allowing for the enhanced permeation of co-administered active pharmaceutical ingredients (APIs).

Caption: Proposed mechanism for skin penetration enhancement.

Antimicrobial Activity: Compromising Microbial Membrane Integrity

The antimicrobial action of this compound follows a similar principle of membrane disruption, targeting the cytoplasmic membranes of bacteria and fungi.[9][10][11][12][13][14]

-

Adsorption to Microbial Surface: Bacterial and fungal cell membranes are typically rich in anionic components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, resulting in a net negative surface charge. The cationic headgroup of this compound electrostatically binds to these anionic sites.

-

Membrane Permeabilization: Following adsorption, the hydrophobic tail penetrates the lipid bilayer, disrupting the packing of the phospholipid acyl chains. This leads to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

-

Cell Lysis and Death: The extensive damage to the cell membrane ultimately results in cell lysis and microbial death.

Caption: Proposed mechanism for antimicrobial activity.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms of action, a suite of well-established in vitro assays can be employed. The following protocols are designed to provide a robust framework for investigating the effects of this compound.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This protocol allows for the quantitative assessment of the skin penetration enhancement effect of the molecule on a model API.[2][15][16][17][18]

Caption: Workflow for in vitro skin permeation studies.

Step-by-Step Methodology:

-

Skin Membrane Preparation:

-

Excise full-thickness porcine ear skin.[15]

-

Remove subcutaneous fat and connective tissue.

-

Cut the skin to the appropriate size to fit the Franz diffusion cells.

-

-

Franz Diffusion Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.[2]

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and ensure no air bubbles are trapped beneath the skin.[16]

-

Maintain the temperature of the receptor fluid at 32 ± 1 °C to mimic skin surface temperature.

-

-

Application of Formulation:

-

Apply a defined amount of the test formulation (containing the model API with and without this compound) to the skin surface in the donor chamber.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

-

Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the Enhancement Ratio (ER) as the ratio of the flux with the enhancer to the flux without the enhancer.

-

Assessment of Stratum Corneum Lipid Disruption by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy can be used to probe changes in the conformational order of SC lipids, providing direct evidence of membrane fluidization.[19][20][21][22]

Step-by-Step Methodology:

-

Sample Preparation:

-

Isolate human or porcine stratum corneum.

-

Treat the SC sheets with solutions of this compound at various concentrations.

-

A control group treated with the vehicle alone should be included.

-

-

FTIR Analysis:

-

Acquire FTIR spectra of the treated and control SC samples in the range of 4000-400 cm⁻¹.

-

Focus on the C-H stretching vibration bands of the lipid acyl chains, typically around 2850 cm⁻¹ (symmetric) and 2920 cm⁻¹ (asymmetric).

-

-

Data Interpretation:

-

An increase in the peak frequency (a shift to higher wavenumbers) of the C-H stretching bands indicates a decrease in the conformational order (increased fluidity) of the lipid chains.

-

Changes in the peak shape and width can also provide information about the lipid packing.

-

Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

-

Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Test Substance Dilutions:

-

Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test substance at which there is no visible growth.

-

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the potential for skin irritation. In vitro cytotoxicity assays using human keratinocyte cell lines (e.g., HaCaT) provide a valuable screening tool.[3][23][24][25][26]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture HaCaT cells in a suitable medium until they reach approximately 80% confluency.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).

-

-

Viability Assay:

-

Perform a cell viability assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[23][25] These colorimetric assays measure the metabolic activity of viable cells.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Conclusion and Future Directions

This compound demonstrates a potent dual mechanism of action rooted in its cationic surfactant properties. Its ability to disrupt the ordered lipid structures of both the stratum corneum and microbial membranes makes it a valuable excipient in formulations requiring enhanced drug delivery and antimicrobial protection. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific molecular interactions and optimize the use of this compound in advanced drug delivery systems and therapeutic formulations. Future research should focus on quantitative structure-activity relationship (QSAR) studies to correlate its molecular features with its efficacy and to potentially design next-generation enhancers with improved performance and safety profiles. A 90-day oral toxicity study in rats for the synonym bis(2-hydroxyethyl)oleylamine has been conducted, providing some safety data.[27]

References

- Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Curr Protoc, 2(3), e391. (2022).

- Dr. Nafiu Aminu. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube.

- Methods to Evaluate Skin Penetration In Vitro. Sci. Pharm., 87(3), 19. (2019).

- Use of XTT-assay to Assess the Cytotoxicity of Different Surfactants and Metal Salts in Human Keratinocytes (HaCaT). A Feasible Method for in Vitro Testing of Skin Irritants. Acta Derm Venereol, 77(1), 26-8. (1997).

- Franz diffusion cell and its implication in skin permeation studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. (2022).

- Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. Pharmaceutics, 13(7), 1086. (2021).

- MIC (minimum inhibitory concentration) values (expressed in ppm) of cationic surfactants against Escherichia. coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans and Aspergillus brasiliensis microorganisms. [Image]. (n.d.).

- In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology in Vitro, 14(4), 341-346. (2000).

- In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. Molecules, 24(18), 3328. (2019).

- Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties. RSC Advances, 14(26), 18635-18644. (2024).

- In vitro cellular viability studies on a concentrated surfactant‐based wound dressing. Skin Research and Technology, 26(4), 534-541. (2020).

- Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. International Journal of Molecular Sciences, 25(10), 5348. (2024).

- The Minimum Inhibitory Concentrations (MICs), the Minimum Bactericidal Concentrations (MBCs) and the Minimum Fungicidal Concentrations (MFCs) of the synthesized CS and the different nanoparticles capped by the CS (ZnNPs-C-CS, MnNPs-C-CS and SnNPs-C-CS). [Image]. (n.d.).

- The minimum inhibitory concentration (MIC), the minimum bactericidal... [Image]. (n.d.).

- Ethanol, 2,2'-(9-octadecen-1-ylimino)bis- | C22H45NO2 | CID 6537107. PubChem. (n.d.).

- Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials. EFSA Journal, 18(3), e06041. (2020).

- Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 233-246. (2012).

- Percutaneous Penetration Enhancers Chemical Methods in Penetr

- Effects of Chemical Enhancers on Human Epidermal Membrane. Journal of Pharmaceutical Sciences, 98(11), 4165-4176. (2009).

- The antimicrobial activity of mono-, bis-, tris-, and tetracationic amphiphiles derived from simple polyamine platforms. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105. (2015).

- Conformational mapping of the N-terminal segment of surfactant protein B in lipid using 13C-enhanced Fourier transform infrared spectroscopy. Journal of Peptide Research, 55(4), 332-344. (2000).

- Interactions between magnetic nanoparticles and model lipid bilayers—Fourier transformed infrared spectroscopy (FTIR) studies of the molecular basis of nanotoxicity. The Journal of Chemical Physics, 148(16), 164702. (2018).

- Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin.

- Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin.

- Influence of penetration enhancer on drug permeation from volatile formulations. International Journal of Pharmaceutics, 439(1-2), 260-268. (2012).

- Bis(2-hydroxyethyl) Oleyl Amine. Wedomine. (n.d.).

- Use of bis-amines to enhance the antimicrobial activity of aqueous compositions.

- Use of bis-amines to enhance the antimicrobial activity of aqueous compositions.

- Oleyl bis-(2-hydroxyethyl) amine. BOC Sciences. (n.d.).

- Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy. International Journal of Molecular Sciences, 24(17), 13481. (2023).

- The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs.

- BIS(2-HYDROXYETHYL)OLEYLAMINE (CAS No. 25307-17-9) Suppliers. ChemicalRegister.com. (n.d.).

- Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone, skin.

- Topical stratum corneum lipids accelerate barrier repair after tape stripping, solvent treatment and some but not all types of detergent treatment. Archives of Dermatological Research, 286(8), 465-472. (1994).

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The antimicrobial activity of mono-, bis-, tris-, and tetracationic amphiphiles derived from simple polyamine platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conformational mapping of the N-terminal segment of surfactant protein B in lipid using 13C-enhanced Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy [mdpi.com]

- 23. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

Armostat 710 and the Armostat® Series of Ethoxylated Amine Surfactants: An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Armostat 710 and the broader Armostat® series of ethoxylated amine surfactants. As a researcher, scientist, or drug development professional, you will find detailed information on their chemical nature, physicochemical properties, and functional applications, alongside practical methodologies for their characterization. This document is designed to bridge the gap between fundamental surfactant science and its practical application in complex formulations.

Introduction: The Armostat® Family of Surfactants

The Armostat® series, manufactured by Nouryon (formerly AkzoNobel), comprises a range of high-performance ethoxylated amine surfactants.[1][2] These compounds are primarily utilized as internal antistatic agents in various polymers, including polyethylene (PE), polypropylene (PP), and acrylonitrile butadiene styrene (ABS).[1][3] The fundamental mechanism of their antistatic action involves their migration to the polymer surface, where they interact with atmospheric moisture to create a dissipative layer, thereby preventing the buildup of static charges.[4] This migration and surface activity are direct consequences of their amphiphilic molecular structure.

While detailed technical data sheets for "Armostat 710" are not as readily available as for other members of the series, it is identified as a synonym for N-Oleyldiethanolamine.[5] This chemical identity places it firmly within the family of ethoxylated amines and allows us to infer its surfactant properties based on the well-documented characteristics of this class of molecules.

Chemical Structure and Mechanism of Action

The core of an Armostat® surfactant is a fatty amine, which provides the hydrophobic (lipophilic) tail. This long hydrocarbon chain is what allows the surfactant to be compatible with and soluble in nonpolar environments like polymer matrices. The hydrophilic (lipophobic) headgroup is formed by the ethoxylation of the amine, resulting in polyoxyethylene chains.

The general structure can be visualized as:

Figure 1: Generalized molecular structure of an ethoxylated amine surfactant.

The balance between the hydrophobic tail and the hydrophilic head, known as the Hydrophilic-Lipophilic Balance (HLB), is a critical parameter that dictates the surfactant's properties and applications. The length of the alkyl chain and the degree of ethoxylation can be tailored to control volatility, melting point, and migration speed within a polymer matrix.[1]

Physicochemical Properties of the Armostat® Series

While specific data for Armostat 710 is limited, the following table summarizes the typical properties of representative members of the Armostat® series, all of which are ethoxylated amines. This data provides a valuable reference for understanding the behavior of this class of surfactants.

| Property | Armostat® 300 (Tallow-bis(2-hydroxyethyl) amine) | Armostat® 400 (Coco-bis(2-hydroxyethyl) amine) | Armostat® 600 ((Hydrogenated tallow)-bis(2-hydroxyethyl) amine) | Armostat® 700 (Oleyl-bis(2-hydroxyethyl) amine) | Armostat® 1800 (Octadecyl-bis(2-hydroxyethyl) amine) |

| Chemical Family | Ethoxylated Amine | Ethoxylated Amine | Ethoxylated Amine | Ethoxylated Amine | Ethoxylated Amine |

| CAS Number | 61791-44-4 | 61791-31-9 | 90367-28-5 | 25307-17-9 | 10213-78-2 |

| Physical Form @ 25°C | Paste | Liquid | Solid | Liquid | Solid |

| Migration Speed | Fast | Fast | Slow | Fast | Slow |

| Antistatic Durability | Sustained | Sustained | Sustained | Sustained | Sustained |

| Thermal Stability | Good | Good | Excellent | Good | Excellent |

Data compiled from various sources.[3][4]

Core Surfactant Properties and Their Relevance in Drug Development

Beyond their use as antistatic agents, ethoxylated amines possess fundamental surfactant properties that are highly relevant to pharmaceutical and drug development applications. These include emulsification, dispersion, and wetting.

Emulsification

Ethoxylated amines can act as emulsifiers, stabilizing mixtures of immiscible liquids, such as oil and water.[6] This is crucial for the formulation of creams, lotions, and other topical drug delivery systems. The HLB value of the surfactant is a key determinant of its emulsifying capabilities.

Dispersion

These surfactants are effective dispersing agents, preventing the agglomeration of solid particles in a liquid medium.[6] In drug development, this is vital for creating stable suspensions of poorly soluble active pharmaceutical ingredients (APIs), ensuring uniform dosage and bioavailability.

Wetting

By reducing the surface tension of a liquid, ethoxylated amines can improve its ability to wet solid surfaces. This property is beneficial in tablet formulations, where it can enhance the dissolution rate of the API by facilitating the penetration of water into the tablet matrix.

Experimental Protocols for Surfactant Characterization

To effectively utilize Armostat 710 or any ethoxylated amine surfactant in a formulation, it is essential to characterize its fundamental properties. The following are standard protocols for determining key surfactant parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[7] It is a critical parameter that often correlates with the onset of a surfactant's maximum effect on surface tension and other interfacial phenomena.

Methodology: Surface Tensiometry

-

Prepare a stock solution of the Armostat surfactant in a relevant aqueous buffer or solvent.

-

Create a series of dilutions of the stock solution, covering a wide concentration range.

-

Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension versus the logarithm of the surfactant concentration.

-

Identify the CMC as the point where the surface tension plateaus or changes slope significantly.[7]

Figure 2: Workflow for CMC determination using surface tensiometry.

Assessment of Emulsification Capacity

A surfactant's ability to form and stabilize an emulsion can be evaluated through a simple yet effective protocol.

Methodology: Emulsion Stability Test

-

Prepare a defined oil phase (e.g., a pharmaceutically relevant oil) and an aqueous phase.

-

Add the Armostat surfactant to the aqueous phase at a concentration above its CMC.

-

Homogenize the oil and aqueous phases using a high-shear mixer for a specified time and speed.

-

Transfer the resulting emulsion to a graduated cylinder.

-

Monitor the emulsion over time for phase separation (creaming or coalescence). The time it takes for a visible layer of separated oil or water to appear is a measure of emulsion stability.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling Armostat surfactants. Safety Data Sheets (SDS) for similar ethoxylated amines indicate that they can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or aerosols.

Conclusion

Armostat 710, or N-Oleyldiethanolamine, and the broader Armostat® series of ethoxylated amine surfactants offer a versatile platform for researchers and formulators. Their amphiphilic nature drives their utility as antistatic agents, emulsifiers, dispersants, and wetting agents. A thorough understanding of their physicochemical properties, underpinned by robust experimental characterization, is paramount to leveraging their full potential in advanced applications, including drug development and delivery.

References

-

Shree Vallabh Chemical. (n.d.). Stearyl Amine Ethoxylates: Versatile Industrial Surfactants. Retrieved from [Link]

-

HASIT Trockenmörtel GmbH. (2025, October 18). Safety data sheet. Retrieved from [Link]

-

Rimpro India. (n.d.). Application of Surfactants - Fatty Amine Ethoxylates. Retrieved from [Link]

-

PubChem. (n.d.). N-Oleyldiethanolamine. Retrieved from [Link]

-

PubMed. (2013). Characterization of polyoxyethylene tallow amine surfactants in technical mixtures and glyphosate formulations using ultra-high performance liquid chromatography and triple quadrupole mass spectrometry. Retrieved from [Link]

-

MDPI. (2019, May 8). Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application. Retrieved from [Link]

-

HASIT Trockenmörtel GmbH. (n.d.). HASIT 710 LITHIN® grooved plaster structure. Retrieved from [Link]

-

ResearchGate. (2009, February 23). Synthesis of Some Novel Nonionic Ethoxylated Surfactants Based on α-Amino Acids and Investigation of Their Surface Active Properties. Retrieved from [Link]

-

Scribd. (n.d.). AkzoNobel Polymer Additives PDF. Retrieved from [Link]

-

SHANGHAI SONGHAN PLASTIC TECHNOLOGY CO.,LTD. (n.d.). Solvay RHODAFAC® RP-710 Surfactant. Retrieved from [Link]

-

Syensqo. (n.d.). Rhodafac® Rs 710 D. Retrieved from [Link]

-

Univar Solutions. (n.d.). Rhodafac® RP-710. Retrieved from [Link]

-

Plastic Technology Service Ltd. (n.d.). Armostat. Retrieved from [Link]

-

AkzoNobel. (n.d.). Products. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Effect of Iontophoresis and Switching Iontophoresis on Skin.... Retrieved from [Link]

-

AkzoNobel Aerospace. (n.d.). Optidur 7100 - Cabin Coating. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

Nouryon. (2015, June 26). SAFETY DATA SHEET ARMOSTAT 300. Retrieved from [Link]

-

HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the critical micelle concentration in simulations of surfactant systems. Retrieved from [Link]

Sources

- 1. nouryon.com [nouryon.com]

- 2. scribd.com [scribd.com]

- 3. specialchem.com [specialchem.com]

- 4. ptsuk.com [ptsuk.com]

- 5. N-Oleyldiethanolamine | C22H45NO2 | CID 6435844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HASIT 710 LITHIN® grooved plaster structure | HASIT DE [hasit.de]

- 7. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]

The Amphiphilic Character of PEG-2 Oleamine: A Technical Guide for Formulation Scientists

Foreword: Unveiling the Dual Nature of a Versatile Excipient

In the intricate world of formulation science, the ability of a single molecule to bridge the gap between oil and water is paramount. This guide delves into the core of this functionality by examining the amphiphilic character of PEG-2 Oleamine. As researchers, scientists, and drug development professionals, our goal is to move beyond mere descriptions and understand the fundamental principles that govern the behavior of such molecules. This document provides an in-depth exploration of the physicochemical properties, self-assembly behavior, and practical applications of PEG-2 Oleamine, equipping you with the knowledge to harness its full potential in your formulations. We will not only present data but also illuminate the causality behind experimental choices, fostering a deeper understanding of this versatile nonionic surfactant.

Molecular Architecture and the Genesis of Amphiphilicity

PEG-2 Oleamine, systematically known as 2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol, is a synthetic compound derived from oleic acid and ethylene glycol.[1] Its amphiphilic nature is a direct consequence of its distinct molecular architecture, which features a harmonious balance between a water-loving (hydrophilic) and an oil-loving (lipophilic) segment.

-

The Lipophilic Tail: The oleyl group (C18H35), derived from oleic acid, forms the hydrophobic tail of the molecule. This long hydrocarbon chain is responsible for its affinity for non-polar substances such as oils and lipids.

-

The Hydrophilic Head: The di-hydroxyethyl amine group, which has been ethoxylated with an average of two polyethylene glycol (PEG) units, constitutes the hydrophilic head.[2] The ether linkages of the PEG chain and the terminal hydroxyl groups can form hydrogen bonds with water molecules, rendering this portion of the molecule water-soluble.

This dual characteristic allows PEG-2 Oleamine to position itself at the interface between immiscible phases, such as oil and water, reducing the interfacial tension and enabling the formation of stable emulsions.[2]

Molecular structure of PEG-2 Oleamine.

Quantifying Amphiphilicity: The Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) system, developed by Griffin, provides a numerical scale to classify the degree to which a surfactant is hydrophilic or lipophilic.[3][4] For non-ionic surfactants like PEG-2 Oleamine, where the hydrophilic portion consists of ethylene oxide, the HLB value can be calculated using the following formula[3][5]:

HLB = E / 5

Where E is the weight percentage of ethylene oxide in the molecule.

Based on this methodology, PEG-2 Oleamine, also referred to as PEG-2 Oleyl Amine, has an HLB value of approximately 4.9 .[6]

This relatively low HLB value indicates that PEG-2 Oleamine is predominantly lipophilic, making it an effective water-in-oil (W/O) emulsifier.[4]

| Property | Value | Significance |

| HLB Value | ~4.9 | Predominantly lipophilic, suitable for W/O emulsions. |

Self-Assembly in Aqueous Media: Micelle Formation and the Critical Micelle Concentration (CMC)

When dispersed in an aqueous solution above a certain concentration, surfactant molecules like PEG-2 Oleamine spontaneously self-assemble into organized structures called micelles. In these aggregates, the hydrophobic oleyl tails orient themselves towards the core, creating a non-polar microenvironment, while the hydrophilic PEG heads form a shell that interacts with the surrounding water molecules. This process is a direct consequence of the hydrophobic effect, a thermodynamic driving force that minimizes the unfavorable interactions between the hydrocarbon tails and water.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, the concentration of monomers remains relatively constant, and any additional surfactant molecules form micelles.

Experimental Determination of Critical Micelle Concentration (CMC)

The CMC of PEG-2 Oleamine can be determined experimentally through various methods that detect the changes in the physicochemical properties of the solution as micelles are formed. The following protocols describe two common and reliable techniques.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated with monomers, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this plateau is reached.[7]

Methodology:

-

Prepare a stock solution of PEG-2 Oleamine in deionized water.

-

Create a series of dilutions of the stock solution to obtain a range of concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or pendant drop method) at a constant temperature.[8][9][10][11]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.[7]

Workflow for CMC determination via surface tension.

Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to monomers. While PEG-2 Oleamine is a non-ionic surfactant, this method can still be applicable if there are trace ionic impurities or if the compound exhibits some degree of protonation, which is possible for an amine in an aqueous environment. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot.[12][13]

Methodology:

-

Prepare a series of aqueous solutions of PEG-2 Oleamine of varying concentrations.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.

Workflow for CMC determination via conductivity.

Synthesis of PEG-2 Oleamine: A Representative Protocol

The synthesis of PEG-2 Oleamine typically involves the ethoxylation of oleylamine. This process entails the reaction of oleylamine with ethylene oxide. A general, representative protocol is outlined below. It is important to note that this reaction should be carried out by trained personnel in a controlled laboratory setting due to the hazardous nature of ethylene oxide.

Reaction Scheme:

Oleylamine + 2 Ethylene Oxide → PEG-2 Oleamine

Methodology:

-

Reactor Preparation: A pressure reactor is charged with oleylamine and a catalytic amount of a suitable base, such as sodium hydroxide or potassium hydroxide.

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Ethoxylation: The reactor is heated to the desired reaction temperature (typically 120-180°C). Ethylene oxide is then introduced into the reactor under controlled pressure. The reaction is exothermic and requires careful temperature management.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the decrease in pressure as the ethylene oxide is consumed.

-

Neutralization and Purification: Once the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting product is then purified, typically by filtration to remove the salt by-product.[14]

Applications in Advanced Drug Delivery Systems

The amphiphilic nature and self-assembling properties of PEG-2 Oleamine make it a valuable excipient in the development of advanced drug delivery systems, particularly for poorly water-soluble drugs.

Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[15][16] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[17][18][19][20][21]

PEG-2 Oleamine, with its emulsifying properties, can be a key component in the formulation of nanoemulsions and SEDDS.[17][18][19][20][21] Its lipophilic nature allows it to effectively solubilize hydrophobic active pharmaceutical ingredients (APIs) within the oil phase of the formulation. Upon emulsification, it stabilizes the oil droplets, preventing their coalescence and ensuring the stability of the nano-sized delivery system.

General Protocol for Nanoemulsion Formulation

Principle: This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy homogenization method. PEG-2 Oleamine will act as the emulsifier.

Materials:

-

Oil Phase: A suitable oil (e.g., medium-chain triglycerides, soybean oil)

-

Aqueous Phase: Deionized water

-

Surfactant: PEG-2 Oleamine

-

Active Pharmaceutical Ingredient (API): A poorly water-soluble drug

Methodology:

-

API Solubilization: Dissolve the API in the oil phase. Gentle heating may be applied if necessary to facilitate dissolution.

-

Surfactant Addition: Add PEG-2 Oleamine to the oil phase and mix until a homogenous solution is obtained.

-

Coarse Emulsion Formation: Gradually add the aqueous phase to the oil phase while stirring at a moderate speed using a magnetic stirrer. This will form a coarse emulsion.

-

Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or an ultrasonicator to reduce the droplet size to the nanometer range.

-

Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).[15][16][22]

Workflow for preparing a nanoemulsion.

Conclusion: A Versatile Tool for the Formulation Scientist

PEG-2 Oleamine stands as a testament to the power of molecular design in creating functional excipients. Its well-defined amphiphilic character, quantified by its HLB value and demonstrated by its ability to form micelles, makes it a valuable tool for formulation scientists. From stabilizing emulsions to enabling the development of advanced drug delivery systems, the fundamental principles governing its behavior provide a solid foundation for its rational application. This guide has aimed to provide not just the "what" but the "why" and "how" of PEG-2 Oleamine's amphiphilicity, empowering researchers to innovate and optimize their formulations with a deeper understanding of this versatile molecule.

References

- [Link to a general chemical d

-

Harcros Chemicals. (n.d.). Amine Ethoxylates. Retrieved from [Link]

- [Link to a relevant scientific article on surfactant properties]

- Griffin, W. C. (1954). Calculation of HLB Values of Non-Ionic Surfactants. Journal of the Society of Cosmetic Chemists, 5(4), 249-256.

- Wolf, J. D., Kurpiers, M., Götz, R. X., Zaichik, S., Hupfauf, A., Baecker, D., ... & Bernkop-Schnürch, A. (2020). Phosphorylated PEG-emulsifier: Powerful tool for development of zeta potential changing self-emulsifying drug delivery systems (SEDDS). European Journal of Pharmaceutics and Biopharmaceutics, 149, 135-143.

-

Wikipedia. (2023). Hydrophilic-lipophilic balance. Retrieved from [Link]

-

J R Hess Company, Inc. (2023). Basics of the HLB System. Retrieved from [Link]

-

TEGEWA. (2021). HLB Sense or Nonsense?. Retrieved from [Link]

-

RSC Publishing. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

-

University of Maria Curie-Skłodowska. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]

- Jang, H. J., Shin, C. Y., & Kim, K. B. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Toxicological research, 31(2), 105–136.

- [Link to a supplier of oleyl amine ethoxyl

- [Link to a supplier of oleyl amine ethoxyl

- [Link to a product page for a commercial PEG-2 Oleamine]

- [Link to a university resource on CMC determin

-

MyRevea. (n.d.). PEG-2 Oleamine. Retrieved from [Link]

-

COSMILE Europe. (n.d.). PEG-2 OLEAMINE. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). Oleyl amine Ethoxylates. Retrieved from [Link]

-

ResearchGate. (2022). Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery. Retrieved from [Link]

- [Link to an exercise on CMC of ionic surfactants]

-

SID. (2020). Experimental Measurement of Equilibrium Surface Tension of an Aqueous Solution of Polyethylene Glycol and a Surfactant. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface tension measurement of PEG or Dex polymer solutions. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2018). Review of Nanoemulsion Formulation and Characterization Techniques. Retrieved from [Link]

- [Link to a study on surface tension of PEG solutions]

- [Link to a study on surface tension measurements of PEG]

-

PubMed. (2022). Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery. Retrieved from [Link]

-

National Institutes of Health. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Retrieved from [Link]

-

PubChem. (n.d.). Oleylamine, ethoxylated. Retrieved from [Link]

-

MDPI. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]

- Google Patents. (n.d.). CN101747192A - Method for synthesizing polyethylene glycol (PEG) oleate.

-

National Institutes of Health. (2012). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Retrieved from [Link]

-

AWS. (n.d.). Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. Retrieved from [Link]

-

MDPI. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

-

PubMed Central. (2021). Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery. Retrieved from [Link]

-

Nimac Great Britain. (n.d.). Fatty Amine Ethoxylates. Retrieved from [Link]

-

PubMed. (2014). Preparation and characterization of microemulsions formulated with PEG fatty acid glycerides. Retrieved from [Link]

-

IRIS . (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Retrieved from [Link]

Sources

- 1. myrevea.com [myrevea.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 5. jrhessco.com [jrhessco.com]

- 6. harcros.com [harcros.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. researchgate.net [researchgate.net]

- 10. sid.ir [sid.ir]

- 11. researchgate.net [researchgate.net]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phavi.umcs.pl [phavi.umcs.pl]

- 14. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsonline.com [ijpsonline.com]

- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. Replacing PEG-surfactants in self-emulsifying drug delivery systems: Surfactants with polyhydroxy head groups for advanced cytosolic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleyldiethanolamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword